

Lanifibranor's Mechanism of Action: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Lanifibranor*

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Introduction

Lanifibranor (IVA337) is a first-in-class oral, small-molecule pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist currently in late-stage clinical development for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). NASH is characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex and multifactorial pathophysiology of NASH has presented significant challenges for therapeutic development. **Lanifibranor**'s unique mechanism of action, which involves the simultaneous activation of all three PPAR isoforms (α , δ , and γ), positions it as a promising therapeutic candidate capable of addressing the multiple facets of NASH pathogenesis. This technical guide provides an in-depth exploration of **Lanifibranor**'s mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Molecular Mechanism: Pan-PPAR Agonism

Lanifibranor's primary mechanism of action is its ability to bind to and activate all three isoforms of the peroxisome proliferator-activated receptor: PPAR α , PPAR δ (also known as PPAR β/δ), and PPAR γ . PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like **Lanifibranor**, the PPAR undergoes a conformational change, leading to the recruitment of coactivator proteins. This

complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Lanifibranor is characterized as a moderately potent and well-balanced pan-PPAR agonist.[1] This balanced activity on all three isoforms is crucial to its therapeutic effect in NASH, as each isoform plays a distinct yet complementary role in regulating metabolic, inflammatory, and fibrotic pathways.

Quantitative Analysis of PPAR Activation

The efficacy of **Lanifibranor** as a pan-PPAR agonist has been quantified through various in vitro assays, which demonstrate its ability to activate all three PPAR isoforms. The half-maximal effective concentration (EC50) values from cell-based transactivation assays are summarized in the table below.

PPAR Isoform	Lanifibranor EC50 (nM)	Reference Compound	Reference Compound EC50 (nM)
PPAR α	1630	Fenofibrate	2400
PPAR δ	850	-	-
PPAR γ	230	Pioglitazone	263
Rosiglitazone	13		

Table 1: In vitro activation of PPAR isoforms by **Lanifibranor** and reference compounds.



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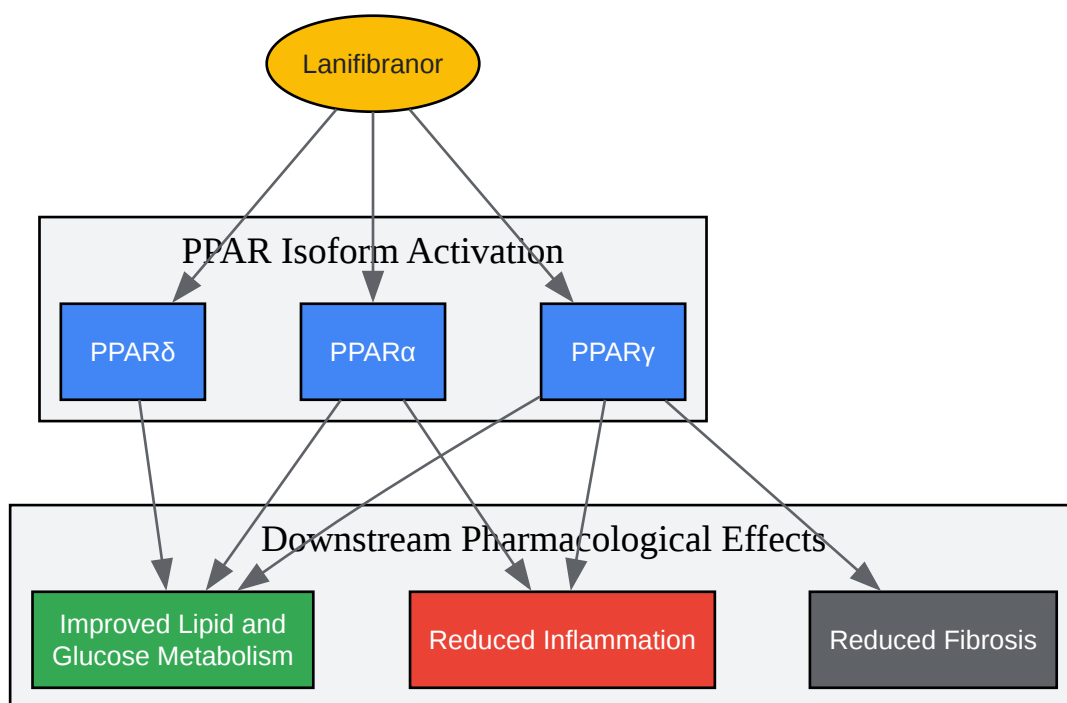
Lanifibranor activates the PPAR signaling pathway.

Pharmacological Effects of Pan-PPAR Activation in NASH

The integrated activation of PPAR α , δ , and γ by **Lanifibranor** results in a multi-pronged therapeutic effect on the key pathophysiological drivers of NASH.

- **PPAR α Activation:** Primarily expressed in the liver, brown adipose tissue, heart, and kidney, PPAR α is a major regulator of fatty acid catabolism. Its activation by **Lanifibranor** leads to enhanced mitochondrial β -oxidation, thereby reducing the accumulation of toxic lipid species in hepatocytes. This contributes to the resolution of steatosis.
- **PPAR δ Activation:** Ubiquitously expressed, PPAR δ plays a role in fatty acid oxidation in various tissues, including skeletal muscle and adipose tissue. Its activation improves insulin sensitivity and glucose homeostasis.
- **PPAR γ Activation:** Highly expressed in adipose tissue, PPAR γ is a key regulator of adipogenesis, lipid storage, and insulin sensitization. **Lanifibranor**'s partial and well-balanced activation of PPAR γ is thought to be crucial for its favorable safety profile, avoiding the side effects associated with full PPAR γ agonists. PPAR γ activation also has direct anti-inflammatory and anti-fibrotic effects in the liver by modulating the activity of hepatic stellate cells and macrophages.

The synergistic effects of activating all three PPAR isoforms address the core components of NASH: steatosis, inflammation, and fibrosis.



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Logical flow of **Lanifibranor**'s pan-PPAR effects.

Clinical Efficacy in NASH: The NATIVE and LEGEND Trials

The clinical efficacy and safety of **Lanifibranor** in patients with NASH have been evaluated in several key clinical trials, most notably the Phase IIb NATIVE trial and the Phase II LEGEND trial.

NATIVE (Nash Trial to Validate IVA337 Efficacy) Trial

The NATIVE trial was a 24-week, randomized, double-blind, placebo-controlled Phase IIb study that enrolled 247 patients with non-cirrhotic NASH. The trial evaluated two doses of **Lanifibranor** (800 mg and 1200 mg daily) against a placebo.

Key Histological Outcomes:

Endpoint	Placebo (n=81)	Lanifibranor 800 mg (n=83)	Lanifibranor 1200 mg (n=83)	p-value (vs. Placebo)
NASH Resolution & No Worsening of Fibrosis	19%	33%	45%	0.039 (800mg), <0.001 (1200mg)
Fibrosis Improvement ≥1 Stage & No Worsening of NASH	29%	34%	48%	NS (800mg), 0.015 (1200mg)
Composite: NASH Resolution & Fibrosis Improvement ≥1 Stage	9%	25%	35%	0.007 (800mg), <0.001 (1200mg)

Table 2: Key histological outcomes from the NATIVE Phase IIb trial (Per Protocol Population).
[2]

Biomarker Changes:

The NATIVE trial also demonstrated significant improvements in a range of biomarkers associated with liver injury, inflammation, and lipid metabolism.[3][4][5]

Biomarker	Change with Lanifibranor (1200 mg)
Alanine Aminotransferase (ALT)	Significant Decrease
Aspartate Aminotransferase (AST)	Significant Decrease
Gamma-Glutamyl Transferase (GGT)	Significant Decrease
Triglycerides	Significant Decrease
High-Density Lipoprotein (HDL) Cholesterol	Significant Increase
Adiponectin	Significant Increase
High-Sensitivity C-Reactive Protein (hs-CRP)	Significant Decrease
Fasting Insulin	Significant Decrease
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)	Significant Decrease

Table 3: Summary of biomarker changes observed in the NATIVE trial.[\[3\]](#)[\[5\]](#)

LEGEND Trial

The LEGEND trial was a Phase IIa study evaluating **Lanifibranor** as a monotherapy and in combination with the SGLT2 inhibitor empagliflozin in patients with NASH and type 2 diabetes. The study highlighted **Lanifibranor**'s beneficial effects on glycemic control and liver fat.

Experimental Methodologies

The characterization of **Lanifibranor**'s mechanism of action has been supported by a range of in vitro and in vivo experimental protocols.

In Vitro Assays

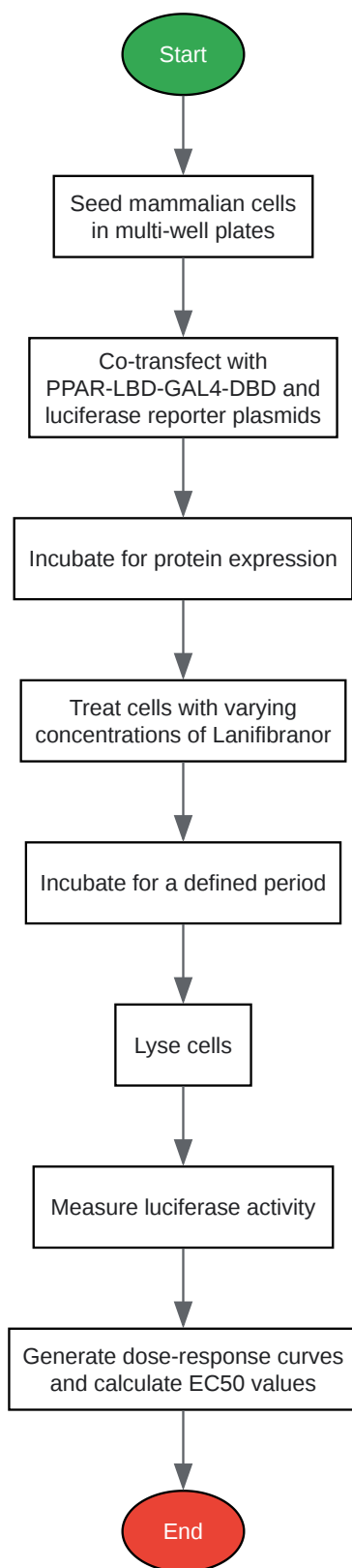
1. PPAR Transactivation Assay:

This cell-based assay is used to quantify the ability of a compound to activate PPAR isoforms.

- Principle: The assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR isoform is fused to the DNA-binding domain (DBD) of a yeast

transcription factor, GAL4. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293 or CHO) along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

- Methodology:
 - Cells are seeded in multi-well plates and co-transfected with the PPAR-LBD-GAL4-DBD expression vector and the luciferase reporter vector.
 - After an incubation period to allow for protein expression, the cells are treated with varying concentrations of **Lanifibranor** or a reference compound.
 - Following a further incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
 - The luminescence signal is proportional to the degree of PPAR activation. EC50 values are calculated from the dose-response curves.



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Workflow of a PPAR transactivation assay.

2. Coactivator Recruitment Assay:

This assay measures the ligand-dependent interaction between a PPAR isoform and a specific coactivator peptide.

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a commonly used technology for this assay. It involves a GST-tagged PPAR-LBD and a biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1 α). A terbium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor fluorophore.
- Methodology:
 - The GST-PPAR-LBD, biotinylated coactivator peptide, terbium-anti-GST antibody, and streptavidin-XL665 are combined in a microplate well in the presence of varying concentrations of **Lanifibranor**.
 - If **Lanifibranor** induces the binding of the coactivator peptide to the PPAR-LBD, the donor and acceptor fluorophores are brought into close proximity.
 - Excitation of the terbium donor results in energy transfer to the acceptor, leading to a specific FRET signal that is measured at a particular wavelength.
 - The intensity of the TR-FRET signal is proportional to the extent of coactivator recruitment.

Clinical Trial Protocols: An Overview

NATIVE (NCT03008070) Trial Design:

- Study Type: Phase IIb, randomized, double-blind, placebo-controlled.
- Population: 247 adult patients with biopsy-confirmed non-cirrhotic NASH (NAFLD Activity Score ≥ 4 , with at least 1 point in each component of steatosis, lobular inflammation, and ballooning) and fibrosis stage F1-F3.
- Intervention: **Lanifibranor** 800 mg/day, **Lanifibranor** 1200 mg/day, or placebo for 24 weeks.

- Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF) activity score (combining inflammation and ballooning) without worsening of fibrosis.
- Secondary Endpoints: NASH resolution without worsening of fibrosis, fibrosis improvement of at least one stage without worsening of NASH, and changes in various metabolic and inflammatory biomarkers.

LEGEND (NCT05232071) Trial Design:

- Study Type: Phase IIa, randomized, double-blind for placebo and **Lanifibranor** arms, open-label for the combination arm.
- Population: Patients with non-cirrhotic NASH and type 2 diabetes.
- Intervention: **Lanifibranor** monotherapy, **Lanifibranor** in combination with empagliflozin, or placebo.
- Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.
- Secondary Endpoints: Changes in liver enzymes, glycemic and lipid parameters, inflammatory markers, and body fat composition.

Conclusion

Lanifibranor's mechanism of action as a moderately potent and well-balanced pan-PPAR agonist provides a robust and multifaceted approach to the treatment of NASH. By simultaneously activating PPAR α , δ , and γ , **Lanifibranor** effectively targets the key drivers of the disease: metabolic dysregulation, inflammation, and fibrosis. The quantitative data from in vitro studies and the compelling efficacy and biomarker data from the NATIVE and LEGEND clinical trials underscore the therapeutic potential of this novel agent. The ongoing Phase III NATiV3 trial will further elucidate the long-term safety and efficacy of **Lanifibranor** and its potential to become a cornerstone therapy for patients with NASH. This in-depth understanding of its core mechanism is crucial for the scientific and medical communities as they continue to explore and optimize treatments for this complex and prevalent liver disease.

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